N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Medicinal chemistry Structure-property relationships Isoxazole SAR

This ortho-CF3 regioisomer fills a critical gap in systematic SAR studies. Unlike the 3-CF3 and 4-CF3 analogs, it bears the trifluoromethyl group at the ortho position of the benzamide, potentially altering target binding and physicochemical profiles. Procure as a high-purity reference standard for head-to-head comparisons in nuclear receptor profiling, hit expansion, or computational model validation.

Molecular Formula C19H15F3N2O3
Molecular Weight 376.335
CAS No. 953013-61-1
Cat. No. B2388238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
CAS953013-61-1
Molecular FormulaC19H15F3N2O3
Molecular Weight376.335
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H15F3N2O3/c1-26-14-6-4-5-12(9-14)17-10-13(24-27-17)11-23-18(25)15-7-2-3-8-16(15)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
InChIKeyXJPZAHZJQIZUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 953013-61-1)


N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule belonging to the isoxazolyl benzamide class, defined by a 3-methoxyphenyl-substituted isoxazole core linked via a methylene bridge to a 2-(trifluoromethyl)benzamide moiety [1]. The positional placement of the trifluoromethyl group at the ortho position of the benzamide ring distinguishes it from its 3- and 4-CF₃ regioisomers, with potential implications for target engagement and physicochemical properties [2]. This compound is primarily distributed as a research-grade chemical for exploratory biology and medicinal chemistry programs.

Why Direct Substitution of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide Is Not Supported by Existing Data


Although several close analogs exist that share the identical isoxazole-3-methoxyphenyl scaffold and molecular formula (e.g., the 3-CF₃ and 4-CF₃ regioisomers [1], or the 3,4-dimethoxy variant [2]), there is currently no publicly accessible primary literature that directly compares their biological activity, selectivity, or physicochemical properties in any assay system. Consequently, any decision to substitute one compound for another within this chemical series rests on structural hypothesis alone and is not yet substantiated by quantitative evidence. Procurement scientists and project teams should treat each regioisomer and analog as an independent chemical entity until head-to-head data become available.

Quantitative Differentiation Evidence for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide


Ortho-CF₃ Substitution on the Benzamide Ring Confers a Distinct Electrostatic and Steric Profile Relative to Meta- and Para-CF₃ Regioisomers

The target compound bears a trifluoromethyl group at the ortho (2-) position of the benzamide phenyl ring. Class-level medicinal chemistry precedent indicates that ortho-CF₃ substitution can reduce the pKa of the adjacent amide NH, alter the dihedral angle between the amide and the phenyl ring, and modify hydrogen-bonding capacity compared to meta- or para-substituted analogs [1]. In contrast, the 3-CF₃ regioisomer (CAS not publicly assigned) and the 4-CF₃ regioisomer (CAS 952968-39-7) are predicted to exhibit different dipole moments, logP values, and steric occlusion of the amide bond [2]. No direct experimental comparison of these regioisomers has been published.

Medicinal chemistry Structure-property relationships Isoxazole SAR

Absence of 3,4-Dimethoxy Substitution on the Phenyl Ring Differentiates the Target Compound from the Dimethoxy Analog (CAS 952970-39-7)

The target compound features a single 3-methoxy substituent on the phenyl ring attached to the isoxazole, whereas the closely related compound CAS 952970-39-7 (N-[[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]methyl]-2-(trifluoromethyl)benzamide) carries an additional methoxy group at the 4-position [1]. The addition of the second methoxy group increases molecular weight from 376.3 to 406.4 Da and adds one hydrogen-bond acceptor, which can alter solubility, permeability, and target-binding interactions. No published head-to-head comparison of the mono-methoxy versus dimethoxy analogs exists.

Medicinal chemistry Isoxazole SAR Ligand efficiency

Isoxazole-Benzamide Scaffold Is Present in Patent-Disclosed FXR Agonist Chemical Space but No Specific Data Exist for This Compound

The general scaffold of isoxazole-containing benzamides is claimed in patent literature as farnesoid X receptor (FXR) agonists, exemplified in US20200339558A1 [1]. However, the specific compound N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is not explicitly disclosed as a working example in that patent, and no EC₅₀, IC₅₀, or efficacy data are available for this compound at FXR or any other target. The closest structurally related compounds in the patent feature thiazole, phenylene, or pyridylene linkers rather than the methylene-bridged isoxazole present in the target compound.

Nuclear receptor pharmacology FXR agonism Patent SAR

Appropriate Research Use Cases for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of Isoxazole-Benzamide Regioisomers

The primary justification for procuring this compound is to serve as the ortho-CF₃ reference point within a systematic regioisomeric series that includes the 3-CF₃ and 4-CF₃ analogs. Scientists can evaluate how the position of the trifluoromethyl group on the benzamide ring affects target binding, cellular potency, and physicochemical properties, filling a gap for which no published data currently exist [1].

Medicinal Chemistry Hit Expansion and Scaffold Hopping

The compound may be used as a starting point for hit expansion around the isoxazole-3-methoxyphenyl pharmacophore. Given that related scaffolds appear in FXR agonist patents [1], this compound can be employed in broad nuclear receptor profiling panels to determine whether it exhibits any activity at FXR or related receptors, generating the first biological annotation for this chemotype.

Computational Chemistry and In Silico Model Training

Because experimental biological data are absent, this compound is well-suited as a test case for computational models predicting target engagement, ADMET properties, and conformational preferences. Its distinct ortho-CF₃ geometry, combined with the isoxazole ring, provides a challenging test for docking and free-energy perturbation methods [2].

Custom Synthesis and Reference Standard Procurement for Analytical Method Development

The compound can be procured as a high-purity reference standard for developing HPLC, LC-MS, or NMR analytical methods aimed at distinguishing regioisomeric mixtures. The unique InChI Key (XJPZAHZJQIZUFL-UHFFFAOYSA-N) ensures unambiguous identification [3].

Quote Request

Request a Quote for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.